

Futokadsurin C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: *Futokadsurin C*

Cat. No.: *B15593424*

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Introduction

Futokadsurin C is a tetrahydrofuran lignan that has garnered interest within the scientific community for its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of **Futokadsurin C**, with a focus on its inhibitory effects on nitric oxide production. Detailed experimental protocols and data are presented to support further research and development.

Discovery and Natural Sources

Futokadsurin C was first isolated and identified by a team of researchers led by Tenji Konishi from Kyoto Pharmaceutical University. The discovery was published in the January 2005 issue of the Chemical & Pharmaceutical Bulletin.^[1]

The primary natural source of **Futokadsurin C** is the aerial parts of *Piper futokadsura*, a plant belonging to the Piperaceae family.^{[1][2]} This plant is also a source of other related neolignans, including Futokadsurin A and B.^[1]

Chemical Structure

The structure of **Futokadsurin C** was elucidated using spectroscopic methods and is defined as (7R,8R,7'S,8'S)-3,4-methylenedioxy-3',4'-dimethoxy-7,7'-epoxylignan.[1]

Biological Activity: Inhibition of Nitric Oxide Production

Futokadsurin C has been identified as an inhibitor of nitric oxide (NO) production.[1]

Excessive production of NO by inducible nitric oxide synthase (iNOS) is a key feature of the inflammatory response. The inhibitory action of **Futokadsurin C** was observed in a murine macrophage-like cell line (RAW 264.7) that was activated by lipopolysaccharide (LPS) and interferon-gamma (IFN- γ).[1][2] This suggests that **Futokadsurin C** may exert its anti-inflammatory effects by modulating the iNOS pathway.

Quantitative Data

While the inhibitory activity of **Futokadsurin C** on nitric oxide production has been established, a specific 50% inhibitory concentration (IC₅₀) value has not been reported in the peer-reviewed literature. For the purpose of comparison, the IC₅₀ values of other compounds isolated from Piper species and their inhibitory effects on NO production are presented in the table below.

Compound	Source	Target/Assay	Cell Line	IC ₅₀ (μ M)	Reference
Piperkadsin C	Piper kadsura	Nitric Oxide Production	BV-2 microglia	14.6	[3]
Futoquinol	Piper kadsura	Nitric Oxide Production	BV-2 microglia	16.8	[3]

Experimental Protocols

Representative Isolation Protocol for Futokadsurin C from Piper futokadsura

While the original publication by Konishi et al. (2005) provides a general outline, this protocol offers a more detailed, representative methodology for the isolation and purification of

tetrahydrofuran lignans like **Futokadsurin C** from Piper species, based on common practices in natural product chemistry.

1. Extraction:

- The dried and powdered aerial parts of Piper futokadsura are extracted with methanol (MeOH) at room temperature.
- The extraction is typically repeated multiple times to ensure exhaustive extraction.
- The resulting MeOH extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

3. Chromatographic Purification:

- The chloroform-soluble fraction, which is likely to contain lignans, is subjected to column chromatography on silica gel.
- A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
- Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.
- Final purification to yield pure **Futokadsurin C** is typically accomplished using preparative high-performance liquid chromatography (HPLC), often on a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Nitric Oxide Production Inhibition Assay

This protocol details the cell-based assay used to determine the inhibitory effect of **Futokadsurin C** on nitric oxide production in RAW 264.7 macrophage cells.

1. Cell Culture:

- RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

- Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
- The culture medium is then replaced with fresh medium containing various concentrations of **Futokadsurin C**.
- Cells are stimulated with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and NO production.
- Control wells include cells with medium alone (negative control) and cells stimulated with LPS/IFN-γ without the test compound (positive control).
- After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance is read at approximately 540 nm using a microplate reader.

3. Data Analysis:

- A standard curve is generated using known concentrations of sodium nitrite.
- The concentration of nitrite in the samples is calculated from the standard curve.
- The percentage of inhibition of NO production is calculated relative to the positive control.

4. Cell Viability Assay:

- To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

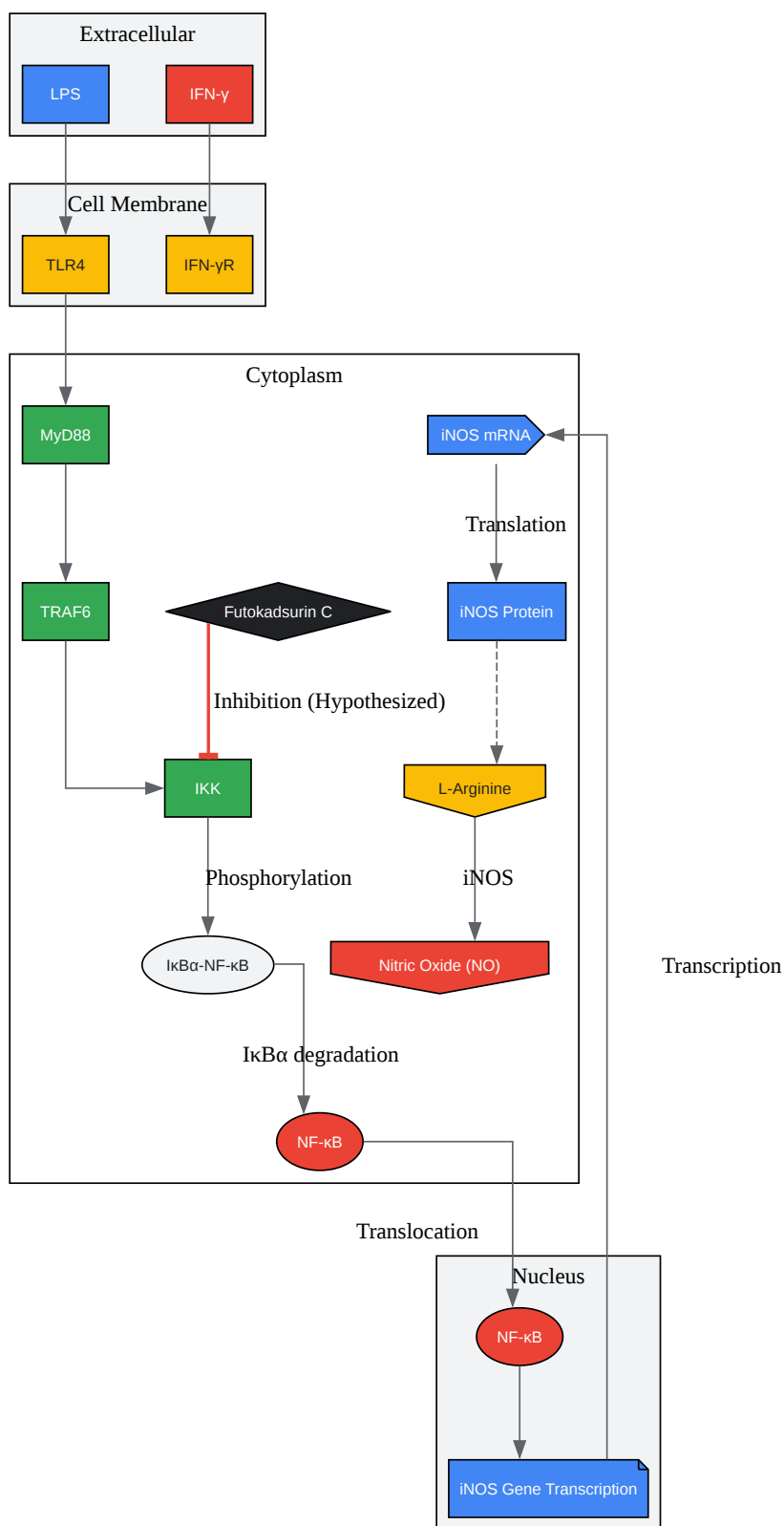
Signaling Pathways and Mechanism of Action

Futokadsurin C is believed to exert its inhibitory effect on nitric oxide production by targeting the signaling pathway that leads to the induction of iNOS. While the precise molecular interactions of **Futokadsurin C** have not been fully elucidated, many lignans isolated from Piper species are known to inhibit iNOS expression by suppressing the activation of the nuclear factor-kappa B (NF-κB) pathway.

LPS and IFN-γ activate cell surface receptors (like Toll-like receptor 4 for LPS), triggering a downstream signaling cascade that ultimately leads to the activation of the IκB kinase (IKK)

complex. IKK then phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and subsequent degradation. This releases NF- κ B to translocate to the nucleus, where it binds to the promoter region of the Nos2 gene, initiating the transcription of iNOS. It is hypothesized that **Futokadsurin C** may interfere with one or more steps in this pathway, thereby preventing iNOS expression and subsequent NO production.

Below is a diagram illustrating the general signaling pathway for iNOS induction and the likely point of intervention for **Futokadsurin C**.



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LPS/IFN- γ signaling pathway for iNOS induction.

Conclusion

Futokadsurin C, a tetrahydrofuran lignan from *Piper futokadsura*, demonstrates significant potential as an anti-inflammatory agent through its ability to inhibit nitric oxide production. While further research is required to determine its precise IC50 value and fully elucidate its mechanism of action, the available data provides a strong foundation for its continued investigation in the context of drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.

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